Benzenemethanamine, 4-fluoro-N-methoxy-

Vue d'ensemble

Description

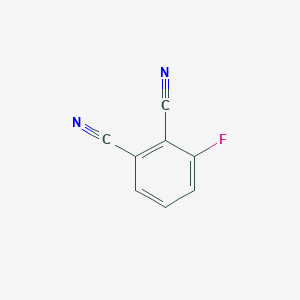

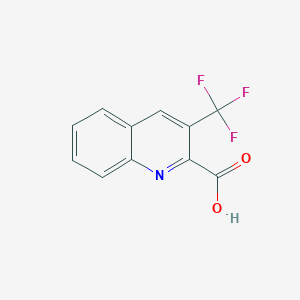

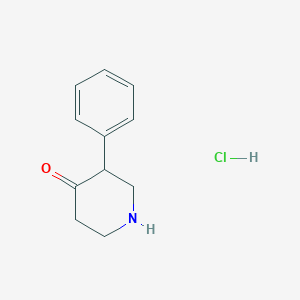

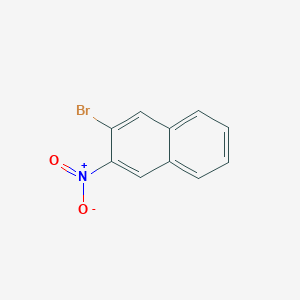

Benzenemethanamine, 4-fluoro-N-methoxy-, also known as 4-Fluoro-N-methoxy-benzenemethanamine, is a research chemical . It has the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol .

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, 4-fluoro-N-methoxy- consists of a benzene ring attached to a methanamine group that is substituted with a fluorine atom at the 4-position and a methoxy group at the nitrogen atom .Physical and Chemical Properties Analysis

Benzenemethanamine, 4-fluoro-N-methoxy- has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as melting point and boiling point are not available in the sources I found.Applications De Recherche Scientifique

Carcinogenicity Studies

- A study on the carcinogenicity of various derivatives of 4-dimethylaminoazobenzene (DAB), including 4-fluoro-N-methoxy derivatives, indicated the necessity of an unsubstituted 2-position for carcinogenic activity in rat liver (Miller et al., 1957).

Fluorination of Ketones

- Research on the direct α-fluorination of ketones using N-F reagents demonstrated that 4-fluoro-N-methoxy derivatives can be effectively used in the regiospecific fluorofunctionalization of ketones (Stavber et al., 2002).

Fluorophore Emission

- A study on the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one showed that 4-fluoro-N-methoxy derivatives are capable of emitting strong fluorescence in protic environments, which may have implications in sensor development (Uchiyama et al., 2006).

Liquid Crystals and UV Stability

- The photoresponsive behavior and UV stability of fluorinated liquid crystals, including derivatives like 4-fluoro-N-methoxy, were analyzed, providing valuable information for enhancing UV stability while maintaining conductivity (Praveen & Ojha, 2012).

Molecular Structure Analysis

- Several studies have focused on the molecular structure of compounds containing 4-fluoro-N-methoxy derivatives, contributing to a deeper understanding of their chemical properties and potential applications (El-Agrody et al., 2012; Zhang et al., 2010).

Dopamine Transporter Inhibition

- Research on dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines includes the synthesis and biological evaluation of 4-aryl methoxypiperidinol inhibitors, which highlights the importance of 4-fluoro-N-methoxy derivatives in this context (Lapa et al., 2005).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQFAVJNYWIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478550 | |

| Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-31-0 | |

| Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)